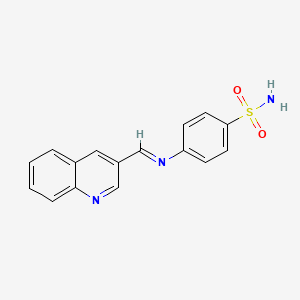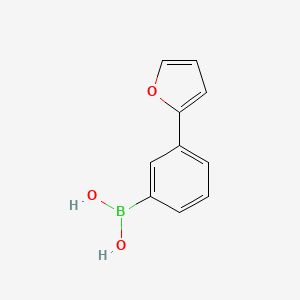
2-Benzylnonanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylnonanamide is an organic compound with the molecular formula C16H25NO It is a derivative of nonanamide, where a benzyl group is attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzylnonanamide can be synthesized through the amidation of nonanoic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as N-heterocyclic carbenes (NHCs) can also enhance the efficiency of the amidation process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzylnonanamide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions at the benzyl position.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-Benzylnonanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-benzylnonanamide involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanamide: The parent compound without the benzyl group.
Benzylamine: The amine precursor used in the synthesis of 2-benzylnonanamide.
Nonivamide: A capsaicin analog with similar structural features.
Uniqueness
This compound is unique due to the presence of both a long aliphatic chain and a benzyl group, which confer distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
15327-15-8 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
2-benzylnonanamide |
InChI |
InChI=1S/C16H25NO/c1-2-3-4-5-9-12-15(16(17)18)13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3,(H2,17,18) |
Clé InChI |
UNDLKBYNIMRTOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC1=CC=CC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)


![O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate](/img/structure/B14005161.png)


![6-[2-(3,4-Dichlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14005184.png)

![3-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14005203.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)




